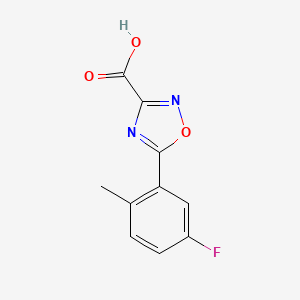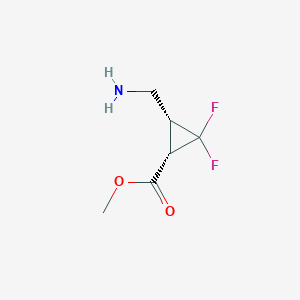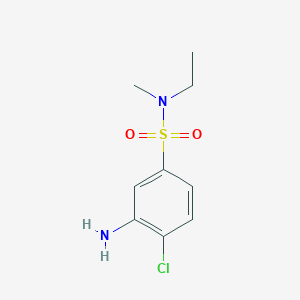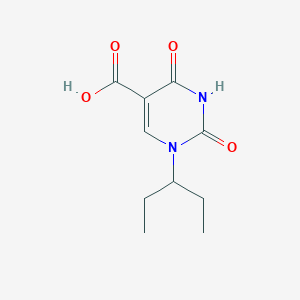
5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-(5-Chloro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid:
Uniqueness
The presence of the fluorine atom in 5-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. This can enhance its potential as a therapeutic agent and its utility in various industrial applications.
Eigenschaften
Molekularformel |
C10H7FN2O3 |
|---|---|
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
5-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
OKTVLVLLBOYEEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C2=NC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)



![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)





![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)

